molecular formula C18H21N3O4 B2510520 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2320418-34-4

2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2510520
CAS No.: 2320418-34-4
M. Wt: 343.383
InChI Key: RDWZZWMONVUYQH-UHFFFAOYSA-N
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Description

2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyridazinone core, and a dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridazinone core. One common approach is to use a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the dimethoxybenzoyl group . The reaction conditions often involve the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the azetidine ring and the pyridazinone core allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-4-7-17(22)21(19-12)11-13-9-20(10-13)18(23)15-6-5-14(24-2)8-16(15)25-3/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZZWMONVUYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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